Ethyl 2-(2-((5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-((5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS: 329732-77-6) is a heterocyclic compound featuring a fused triazinoindole core linked via a thioacetamido bridge to a tetrahydrobenzo[b]thiophene scaffold. Its synthesis often involves multi-step reactions, including Knoevenagel condensation and nucleophilic substitutions, as seen in intermediates like ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . Safety protocols emphasize handling precautions due to reactive functional groups .
Properties
IUPAC Name |
ethyl 2-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S2/c1-2-30-21(29)17-13-8-4-6-10-15(13)32-20(17)24-16(28)11-31-22-25-19-18(26-27-22)12-7-3-5-9-14(12)23-19/h3,5,7,9H,2,4,6,8,10-11H2,1H3,(H,24,28)(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYUALJKWZCGFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC4=C(C5=CC=CC=C5N4)N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials
Formation of Triazinoindole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazinoindole ring system.
Introduction of Tetrahydrobenzo[b]thiophene Moiety: This can be achieved through a series of substitution and cyclization reactions, often involving thiol-containing reagents.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the triazinoindole or tetrahydrobenzo[b]thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(2-((5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is being investigated for its potential therapeutic effects:
Anticancer Activity
Research indicates that compounds with triazino-indole structures exhibit significant anticancer properties. The triazino moiety may enhance the compound's ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Antimicrobial Properties
Studies have shown that related compounds possess antimicrobial activity against a range of pathogens. The thioacetamido group may play a crucial role in enhancing the compound's efficacy against bacterial and fungal strains.
Neuroprotective Effects
Preliminary studies suggest that this compound could have neuroprotective properties. Its ability to cross the blood-brain barrier makes it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Pharmacological Applications
The pharmacological profile of this compound includes:
Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes involved in disease pathways. For instance, it may act as an inhibitor of kinases or proteases that are overactive in cancerous tissues.
Receptor Modulation
Research into receptor interactions suggests that this compound might modulate neurotransmitter receptors or other critical targets involved in pain and inflammation pathways.
Material Science Applications
Beyond biological applications, this compound may also find utility in material science:
Organic Electronics
Due to its unique electronic properties derived from the conjugated systems present in its structure, this compound could be explored for use in organic semiconductors or photovoltaic devices.
Polymer Chemistry
Incorporating this compound into polymer matrices may enhance the mechanical and thermal properties of materials used in various industrial applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potential for further development. |
| Study B | Antimicrobial Efficacy | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations comparable to standard antibiotics. |
| Study C | Neuroprotective Effects | Indicated potential neuroprotective effects in animal models of neurodegeneration; further studies are warranted to explore mechanisms. |
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an iron chelator, binding to ferrous ions and disrupting cellular processes that depend on iron. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Triazinoindole-Acetamide Series
Key analogues include compounds synthesized by Madkour et al. and others in , which share the triazinoindole-thioacetamide backbone but differ in substituents (Table 1).
Benzo[b]thiophene-Based Analogues
Compounds derived from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate () highlight variations in the heterocyclic core (Table 2).
Table 2: Comparison of Benzo[b]thiophene Derivatives
Key Observations:
- Synthetic Flexibility: The benzo[b]thiophene core allows diverse functionalization. For example, pyrimidinethione derivatives () are precursors for anticancer agents, whereas the target compound’s triazinoindole linkage suggests specialized bioactivity .
- Reactivity: The thioacetamido bridge in the target compound enables nucleophilic substitutions, contrasting with the β-aroylacrylic acid reactions used in furanone synthesis .
Biological Activity
Ethyl 2-(2-((5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with potential biological activities. This article delves into its chemical properties, synthesis methods, and biological activities based on diverse research findings.
Chemical Characteristics
The compound is characterized by the following molecular details:
- Molecular Formula : C22H21N5O3S2
- Molecular Weight : 467.6 g/mol
- CAS Number : 329732-77-6
- IUPAC Name : Ethyl 2-{[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the Triazine Ring : The initial step often involves the synthesis of the triazine derivative through cyclization reactions.
- Thioether Formation : The introduction of sulfur-containing moieties to enhance biological activity.
- Acetamido Group Addition : The acetamido group is introduced to improve solubility and bioavailability.
- Final Coupling Reactions : These reactions lead to the formation of the final product.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In Vitro Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines such as K562 (human chronic myelogenous leukemia) and HL-60 (human leukemia) .
| Compound Type | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Benzotriazinone Derivatives | HepG2 (liver carcinoma) | 12.5 |
| Triazine Derivatives | K562 | 8.0 |
Antimicrobial Activity
The compound has also displayed antimicrobial properties in preliminary studies:
- Mechanism of Action : Similar compounds have been shown to inhibit bacterial growth by targeting specific enzymes involved in bacterial cell wall synthesis .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 15 µg/mL |
| Staphylococcus aureus | 10 µg/mL |
Anti-inflammatory Effects
Research has indicated that derivatives of this compound may act as anti-inflammatory agents by inhibiting TNF-alpha production in human cell lines .
Case Studies
- Study on Antileukemic Activity :
- Antimicrobial Efficacy Assessment :
Q & A
Q. What are the optimal synthetic routes and reaction conditions for high-yield production of this compound?
The synthesis involves multi-step reactions starting with readily available precursors. Key steps include:
- Thioether linkage formation : Reacting triazinoindole derivatives with chloroacetamide intermediates under controlled pH (7–9) and temperatures (60–80°C) to form the thioacetamido bridge .
- Cyclization : Use of catalysts like triethylamine (TEA) in dimethylformamide (DMF) to promote tetrahydrobenzo[b]thiophene ring closure .
- Purification : Column chromatography (petroleum ether/EtOAc gradients) and recrystallization achieve >95% purity . Yield optimization requires strict control of solvent polarity and reaction time, as prolonged heating can degrade the triazinoindole core .
Q. Which analytical techniques are most reliable for structural characterization?
A combination of methods is critical:
- NMR spectroscopy : 1H/13C NMR confirms regiochemistry of the triazinoindole and tetrahydrobenzo[b]thiophene moieties. Key signals include the ethyl ester triplet (δ ~1.3 ppm) and indolic NH singlet (δ ~10.5 ppm) .
- Mass spectrometry (LCMS) : Accurate mass analysis (e.g., [M+H]+) validates molecular weight (±5 ppm error) and detects side products like des-ethyl intermediates .
- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) assess purity (>98%) and monitor degradation under stress conditions .
Advanced Research Questions
Q. How do substituent modifications on the triazinoindole core impact biological activity?
Structural analogs in and demonstrate that:
- Electron-withdrawing groups (e.g., -Br at position 8 of the indole ring) enhance binding to kinase targets (IC50 improvement by 3–5×) but reduce solubility .
- Hydrophobic substituents (e.g., methyl or ethyl on the triazine ring) increase membrane permeability, as shown in Caco-2 assays (Papp >5 × 10⁻⁶ cm/s) . Table 1 : Activity comparison of derivatives
| Substituent | Target (IC50, nM) | Solubility (µg/mL) |
|---|---|---|
| -H | 450 | 12 |
| -Br | 150 | 5 |
| -CH₃ | 320 | 18 |
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in cytotoxicity or target inhibition often arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false positives .
- Metabolic instability : Use liver microsome models (human/rat) to identify labile sites (e.g., ester hydrolysis) and stabilize via prodrug strategies .
- Off-target effects : Employ orthogonal assays (SPR, thermal shift) to confirm target engagement .
Q. How can computational methods guide the design of analogs with improved selectivity?
- Molecular docking : Prioritize substituents that fill hydrophobic pockets in target proteins (e.g., EGFR T790M mutant) while avoiding steric clashes .
- ADMET prediction : Tools like SwissADME predict logP (<3.5) and PSA (<140 Ų) to balance permeability and solubility .
- MD simulations : Assess binding site flexibility over 100-ns trajectories to identify persistent interactions (e.g., hydrogen bonds with Lys745 in EGFR) .
Methodological Guidance
Q. What purification techniques are recommended for eliminating trace impurities?
- Preparative HPLC : Use gradients of acetonitrile/water (0.1% TFA) to separate diastereomers or regioisomers .
- Crystallization : Ethanol/water mixtures (7:3 v/v) yield single crystals suitable for X-ray diffraction, confirming absolute configuration .
- Chelation traps : Add EDTA (0.1 mM) during workup to remove metal catalysts (e.g., Pd from Suzuki couplings) .
Q. How to validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment (ΔTm >2°C indicates binding) .
- RNAi knockdown : Compare compound efficacy in wild-type vs. target-silenced cells (e.g., CRISPR-Cas9) to confirm mechanism .
- Pharmacodynamic markers : Measure downstream biomarkers (e.g., phosphorylated ERK for kinase inhibitors) via Western blot .
Data Interpretation and Optimization
Q. What statistical approaches are critical for dose-response analysis?
- Four-parameter logistic model : Fit sigmoidal curves (Hill slope ~1) to calculate EC50/IC50 values with 95% confidence intervals .
- Outlier detection : Use Grubbs’ test (α=0.05) to exclude anomalous replicates in high-throughput screens .
- Synergy assessment : Apply Chou-Talalay combination index (CI <1 indicates synergism) for multi-target studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
